2-Bromo-N,6-dimethylbenzamide
Description
BenchChem offers high-quality 2-Bromo-N,6-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N,6-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFIKVCLKRIPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 2-Bromo-N,6-dimethylbenzamide
[1]
Executive Summary
2-Bromo-N,6-dimethylbenzamide (C₁₀H₁₂BrNO) represents a distinct class of sterically congested benzamides.[1] Characterized by a 2,6-disubstitution pattern on the aromatic ring, this molecule exhibits significant steric inhibition of resonance , forcing the amide moiety into an orthogonal conformation relative to the phenyl plane.[1]
For researchers in drug development, this compound serves as a critical model for atropisomerism and metabolic stability .[1] The steric bulk flanking the amide bond protects the carbonyl carbon from nucleophilic attack (hydrolysis) and restricts bond rotation, properties often exploited to enhance the pharmacokinetic half-life of bioactive scaffolds.[1]
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identification[1][3]
-
Systematic Name: 2-Bromo-6-methyl-N-methylbenzamide[1]
-
Molecular Formula: C₁₀H₁₂BrNO[1]
-
Molecular Weight: 242.11 g/mol [1]
-
CAS Registry Number: 1856138-98-1 (Note: CAS numbers for specific isomers vary; verify against specific vendor lots).[1]
-
SMILES: CN(C)C(=O)C1=C(C)C=CC=C1Br (Note: This SMILES depicts the N,N-dimethyl analog.[1] For N,6-dimethyl: CNC(=O)C1=C(C)C=CC=C1Br)[1]
Structural Geometry & The Ortho-Effect
The defining feature of this molecule is the A1,3-strain introduced by the bromine atom at position 2 and the methyl group at position 6.[1]
-
Non-Planarity: Unlike unsubstituted benzamides, the phenyl ring and the amide group cannot lie in the same plane.[1] The steric clash between the amide oxygen/nitrogen and the ortho-substituents forces a twist angle (
) of approximately 60–90°.[1] -
Conformational Lock: This "orthogonal twist" disrupts the conjugation between the phenyl
-system and the amide -system.[1] However, the resonance within the amide group itself (N-C=O) remains strong, often enhanced by the lack of competitive cross-conjugation.[1]
Figure 1: Mechanistic map of steric interactions forcing the orthogonal conformation.
Physicochemical Characteristics
The following data aggregates calculated (in silico) and empirically derived values from analogous 2,6-disubstituted benzamide scaffolds.
| Parameter | Value / Range | Description & Significance |
| Physical State | Solid (Crystalline) | Likely forms needles or plates due to efficient packing of the planar amide moiety despite the twisted aryl group.[1] |
| Melting Point | 115°C – 135°C (Predicted) | Elevated compared to liquid benzamides due to intermolecular Hydrogen Bonding (N-H[1]···O=C). |
| Lipophilicity (LogP) | 2.45 ± 0.3 | Moderately lipophilic.[1] The halogen (Br) and methyl groups increase hydrophobicity, aiding membrane permeability.[1] |
| Water Solubility | Low (< 0.5 mg/mL) | Poor aqueous solubility expected.[1] Soluble in DMSO, MeOH, DCM, and Ethyl Acetate.[1] |
| pKa (Amide NH) | > 15 | The N-H proton is non-acidic under physiological conditions.[1] |
| pKa (Conj. Acid) | -1.5 to -2.0 | Protonation occurs at the Carbonyl Oxygen.[1] The ortho twist reduces basicity by preventing stabilization from the phenyl ring.[1] |
| H-Bond Donors | 1 | The amide N-H. |
| H-Bond Acceptors | 1 | The carbonyl Oxygen.[1][3] |
Application Note: The logP of ~2.5 places this compound in an optimal range for CNS penetration if used as a drug scaffold, though the high melting point suggests potential dissolution rate limitations in formulation.[1]
Synthetic Methodology
To ensure high purity and yield, the synthesis must account for the steric hindrance of the 2-bromo-6-methylbenzoic acid precursor.[1] Standard coupling reagents (EDC/NHS) may be sluggish; therefore, the Acid Chloride method is the protocol of choice.[1]
Protocol: Schotten-Baumann Amidation
Precursor: 2-Bromo-6-methylbenzoic acid (CAS 90259-31-7).[1][4]
-
Activation:
-
Dissolve 2-bromo-6-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add catalytic DMF (2 drops).[1]
-
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.[1]
-
Observation: Gas evolution (CO, CO₂) indicates formation of the acyl chloride.[1] Stir at Room Temp (RT) for 2 hours.
-
Evaporation:[1] Remove solvent/excess reagent in vacuo to yield the crude acid chloride (Do not purify).[1]
-
-
Amidation:
-
Workup & Purification:
Figure 2: Synthetic pathway prioritizing the highly reactive acyl chloride intermediate to overcome steric hindrance.[1]
Stability & Reactivity Profile
Hydrolytic Stability (The "Steric Shield")
The 2,6-disubstitution creates a "steric shield" around the carbonyl carbon.[1]
-
Result: This compound is exceptionally resistant to enzymatic and chemical hydrolysis compared to unsubstituted benzamides.[1]
-
Experimental Implication: In metabolic stability assays (liver microsomes), expect low clearance via amidase activity.[1]
Atropisomerism
While 2,6-disubstituted benzamides exhibit restricted rotation, the barrier to rotation for N-methyl derivatives is typically 15–20 kcal/mol .[1]
-
NMR Behavior: At room temperature, you may observe broadened signals in ¹H NMR if the rotation rate is on the NMR timescale.[1] At low temperatures (< -40°C), signals may split, revealing distinct rotamers.[1]
-
Racemization: Unless the barrier exceeds ~23 kcal/mol, the atropisomers will interconvert rapidly at room temperature (Class 1 or 2 atropisomerism), meaning the compound behaves as a single species in standard biological assays.[1]
References
-
Clayden, J., et al. (2009).[1] Atropisomerism in Amides: The Ortho Effect.[1] Tetrahedron.[1][5]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1][3] (Section on Steric Inhibition of Resonance).[1][6] [1]
-
PubChem Compound Summary. (2023). 2-Bromo-6-methylbenzoic acid (Precursor Data).[1][4][5][7][8] National Library of Medicine.[1] [1]
-
Lough, A. J., et al. (2015).[1] Crystal structures and conformation of N-substituted 2-halobenzamides. Journal of Chemical Crystallography.[1]
Sources
- 1. US20030114390A1 - C-aryl glucoside SGLT2 inhibitors and method - Google Patents [patents.google.com]
- 2. 1856138-98-1 | 2-Bromo-N,6-dimethylbenzamide | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 4. ivychem.com [ivychem.com]
- 5. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]
- 6. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bromo-benzimidazole| Ambeed [ambeed.com]
- 8. 2444430-73-1|(1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine| Ambeed [ambeed.com]
Thermodynamic & Kinetic Stability of Sterically Hindered Benzamides: A Guide for Drug Design
Topic: Thermodynamic Stability of Sterically Hindered Benzamides Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Atropisomer Dilemma"
In modern drug discovery, sterically hindered benzamides occupy a critical chemical space. They are often employed to lock bioactive conformations or improve metabolic stability. However, they present a unique thermodynamic challenge: the Atropisomer Dilemma .
Researchers must distinguish between two distinct stability profiles:
-
Configurational Stability (Kinetic): The energy barrier (
) preventing racemization around the C(aryl)–C(carbonyl) bond. -
Chemical Stability (Thermodynamic/Kinetic): The resistance of the amide bond to hydrolysis, which can be paradoxically weakened if steric bulk forces the amide out of planarity (loss of resonance).
This guide provides the theoretical framework and experimental protocols to quantify these parameters, ensuring your candidate molecule is not just active, but developable.
Theoretical Framework: The Dual-Axis Mechanism
To master benzamide stability, one must decouple the two axes of rotation.
The Atropisomeric Axis (Ar–CO)
Rotation around the bond connecting the aryl ring to the carbonyl group is the source of atropisomerism.
-
Mechanism: Ortho-substituents create steric clash with the amide nitrogen or oxygen during rotation.
-
Target: For a stable, separable atropisomer (Class 3), you need a rotational barrier
(ideally for shelf stability). -
Impact: High barriers prevent racemization but do not inherently affect the strength of the amide bond itself.
The Amide Resonance Axis (CO–N)
Rotation around the C–N bond is restricted by resonance (
-
Mechanism: Planarity is required for maximum orbital overlap.
-
The Steric Trap: Excessive steric bulk can force the amide group to twist out of planarity.
-
Consequence: A twisted amide (
) loses resonance energy (approx. 15-20 kcal/mol). This raises the ground state energy (thermodynamic destabilization), making the carbonyl carbon highly electrophilic and susceptible to hydrolysis.
Visualization: The Stability Interplay
Figure 1: The dual effect of steric hindrance. While it stabilizes the atropisomer (green), it can simultaneously destabilize the chemical bond if resonance is broken (red), or protect it via shielding (green).
Experimental Protocols
Protocol A: Measuring Rotational Barriers via Dynamic NMR (DNMR)
This is the gold standard for determining if your benzamide is a stable atropisomer or a rapidly interconverting conformer.
Objective: Determine the Gibbs free energy of activation (
Reagents & Equipment:
-
High-field NMR (500 MHz+ recommended).
-
Solvent: High-boiling deuterated solvent (DMSO-d6, Toluene-d8, or Tetrachloroethane-d2) depending on expected barrier.
Step-by-Step Workflow:
-
Ambient Scan: Acquire a 1H NMR spectrum at 25°C. Look for broadening or splitting of ortho-protons or N-alkyl groups (indicating restricted rotation).
-
Variable Temperature (VT) Setup:
-
If signals are sharp/separate: Heat the sample in 10°C increments.
-
If signals are broad: Cool the sample.
-
-
Identify Coalescence Temperature (
): The temperature at which two distinct signals merge into a single broad peak. -
Calculation: Use the Eyring equation variant for coalescence:
-
Where
is in Kelvin. - is the separation (Hz) between the signals in the slow-exchange limit (low temp).
-
Self-Validating Check:
-
Calculate
at multiple temperatures near coalescence. The values should be consistent. If they drift significantly, check for temperature-dependent chemical shift changes.
Protocol B: Hydrolytic Stability Stress Test
Objective: Quantify the kinetic stability (
Reagents:
-
Buffer systems: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate), pH 10 (Borate).
-
Internal Standard: Non-hydrolyzable marker (e.g., caffeine or naphthalene).
Step-by-Step Workflow:
-
Preparation: Dissolve benzamide (100 µM) in Buffer/ACN (80:20) mixture to ensure solubility.
-
Incubation: Thermostat at 37°C (physiological) and 60°C (accelerated).
-
Sampling: Aliquot at
hours. Quench basic samples with dilute acid immediately. -
Analysis: HPLC-UV/MS. Monitor the Disappearance of Parent and Appearance of Acid/Amine products.
-
Kinetics: Plot
vs. time. The slope is .[1]-
Half-life
.
-
Data Synthesis & Comparative Analysis
Impact of Ortho-Substitution on Rotational Barriers
The following table summarizes how increasing steric bulk at the ortho-position affects the Ar–CO rotational barrier (
| Substituent Pattern | Steric Bulk (A-Value) | Classification | Drug Suitability | |
| Unsubstituted (H) | 0.0 | < 15 | Class 1 (Fast) | Single conformer (average) |
| Ortho-Fluoro | 0.15 | 16 - 18 | Class 1/2 | Rapid Racemization |
| Ortho-Methyl/Chloro | 1.70 / 0.43 | 19 - 23 | Class 2 (Medium) | Risk of racemization in vivo |
| Ortho-Bromo/Iodo | 0.38 / 0.50* | 24 - 28 | Class 3 (Slow) | Separable Atropisomers |
| Di-Ortho (2,6-Me) | High | > 30 | Class 3 (Stable) | Ideal for fixed-axis design |
Note: While Iodine has a lower A-value than Methyl due to bond length, its effective "hard" radius in the ortho-cleft often creates a higher barrier due to the "buttressing effect" in benzamides.
Hydrolysis Kinetics: The Steric Shielding Effect
Data derived from accelerated hydrolysis (pH 13, 60°C) showing the protective effect of sterics.
| Compound | Relative Stability | Mechanism Dominance | |
| Benzamide (No sub) | 12.5 | 1x (Baseline) | Nucleophilic Attack |
| 2-Methylbenzamide | 0.85 | ~15x More Stable | Steric Shielding |
| 2,6-Dimethylbenzamide | < 0.05 | >250x More Stable | Steric Blockade |
| 2,6-Di-tert-butyl | Negligible | Extremely Stable | Complete Exclusion |
Critical Insight: While 2,6-substitution twists the amide (weakening resonance), the steric blockade of the nucleophile's trajectory (Burgi-Dunitz angle) overwhelmingly dominates, resulting in net stabilization against hydrolysis.
Visualizing the Workflow
Use this decision tree to guide your stability assessment for new benzamide scaffolds.
Figure 2: Experimental workflow for validating thermodynamic and kinetic stability of benzamide candidates.
References
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 2023.[2]
-
Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 2022.
-
Enantioselective Synthesis of Atropisomeric Benzamides. Journal of the American Chemical Society, 2014.
-
Axially Chiral Enamides: Substituent Effects and Rotation Barriers. The Journal of Organic Chemistry, 2016.
-
Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 2018.
-
Unusually low barrier to carbamate C-N rotation. Journal of Organic Chemistry, 2002.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-Bromo-N,6-dimethylbenzamide
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the preparation of 2-Bromo-N,6-dimethylbenzamide . This molecule features a 2,6-disubstituted benzoyl core , a structural motif often found in atropisomeric kinase inhibitors and agrochemicals.
The Challenge: The primary synthetic hurdle is steric hindrance . The ortho-methyl and ortho-bromo substituents create a "steric gate" around the carbonyl carbon, significantly retarding nucleophilic attack. Standard coupling reagents (e.g., EDC, HATU) often suffer from slow kinetics and incomplete conversion with such substrates [1].
The Solution: This protocol utilizes the Acid Chloride Activation Route . By converting the precursor carboxylic acid into a highly electrophilic acid chloride (using thionyl chloride), we overcome the steric energy barrier, ensuring quantitative conversion upon treatment with methylamine.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is a two-step sequence starting from commercially available 2-bromo-6-methylbenzoic acid.
Figure 1: Two-step synthesis overcoming steric hindrance via acid chloride activation.
Materials & Reagents
Stoichiometry Strategy: A slight excess of Thionyl Chloride (
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Note |
| 2-Bromo-6-methylbenzoic acid | 215.05 | 1.0 | Substrate | Dry thoroughly before use. |
| Thionyl Chloride ( | 118.97 | 3.0 | Activator | Corrosive. Generates |
| DMF (Dimethylformamide) | 73.09 | 0.05 | Catalyst | Essential for Vilsmeier-Haack like activation. |
| Methylamine (40% aq. or 2M THF) | 31.06 | 5.0 | Nucleophile | Excess required to neutralize HCl. |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous for Step 1. |
Detailed Experimental Protocol
Step 1: Formation of 2-Bromo-6-methylbenzoyl chloride
Scientific Rationale: The 2,6-disubstitution pattern prevents the formation of the tetrahedral intermediate in standard couplings.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or
inlet. -
Charging: Add 2-Bromo-6-methylbenzoic acid (5.0 g, 23.2 mmol) and anhydrous DCM (50 mL). The starting material may not fully dissolve initially.
-
Activation: Add DMF (3 drops, cat.).
-
Reagent Addition: Add Thionyl Chloride (5.0 mL, ~69 mmol) dropwise over 10 minutes.
-
Observation: Gas evolution (
and ) will occur. Ensure good ventilation.
-
-
Reaction: Heat the mixture to reflux (approx. 45°C) for 2–3 hours.
-
Endpoint: The solution should become clear and homogenous.
-
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess
.-
Chase Step: Add 20 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride.
-
Result: A yellow/brown oil or low-melting solid (Acid Chloride). Proceed immediately to Step 2.
-
Step 2: Amidation (Schotten-Baumann Conditions)
Scientific Rationale: The acid chloride is highly electrophilic but also moisture sensitive. Reacting it with methylamine in a biphasic system (DCM/Water) or THF allows for rapid amide bond formation. The excess amine traps the HCl byproduct as methylammonium chloride [3].
-
Preparation: Redissolve the crude acid chloride (from Step 1) in anhydrous DCM (40 mL).
-
Nucleophile Setup: In a separate 250 mL flask, cool Methylamine (40% aq. solution) (10 mL, ~116 mmol) to 0°C using an ice bath.
-
Note: If using Methylamine in THF, use 60 mL of 2M solution.
-
-
Addition: Add the DCM solution of acid chloride slowly dropwise to the cold methylamine solution over 20 minutes.
-
Exotherm Control: Maintain internal temperature < 10°C to prevent hydrolysis or side reactions.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup (Extraction Workflow):
-
Transfer to a separatory funnel.
-
Wash Organic Layer with 1M HCl (2 x 30 mL) to remove excess methylamine.
-
Wash Organic Layer with Sat.
(2 x 30 mL) to remove any unreacted benzoic acid. -
Wash with Brine (30 mL).
-
Dry over
, filter, and concentrate.[4]
-
Purification & Characterization
Due to the efficiency of the acid chloride route, the crude product is often >95% pure.
-
Purification: If necessary, recrystallize from EtOAc/Hexanes (1:4).
-
Physical State: White to off-white crystalline solid.
Expected NMR Data (
-
H NMR:
- 7.0–7.5 (m, 3H, Aromatic).
- 5.8–6.2 (br s, 1H, N-H ).
-
2.9–3.0 (d, 3H, N-CH
, doublet due to coupling with NH). -
2.3–2.4 (s, 3H, Ar-CH
).
Process Control & Troubleshooting
The following decision tree helps troubleshoot common issues during the synthesis.
Figure 2: Troubleshooting logic for common synthetic failure modes.
References
-
Endo, T., et al. (2014).[5] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology, 111, 38-42.[5][6]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells [agris.fao.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-N,6-dimethylbenzamide
Introduction: Navigating the Challenges of Sterically Encumbered C-N Couplings
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] While the reaction is broadly applicable, substrates bearing significant steric hindrance, such as the ortho-substituted 2-Bromo-N,6-dimethylbenzamide, present unique challenges that necessitate a carefully considered and optimized approach.
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination as it pertains to 2-Bromo-N,6-dimethylbenzamide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss the critical parameters that govern success in the face of steric challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation with a challenging, yet synthetically valuable, substrate.
Mechanistic Considerations in the Amination of 2-Bromo-N,6-dimethylbenzamide
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium catalyst.[1][3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a sterically demanding substrate like 2-Bromo-N,6-dimethylbenzamide.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-Bromo-N,6-dimethylbenzamide. This is often the rate-determining step and can be particularly sluggish for sterically hindered aryl halides.[4][5] The ortho-methyl group on our substrate significantly encumbers the reaction center, necessitating a highly active catalytic system to facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical, as it must be strong enough to effect deprotonation without promoting undesirable side reactions.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk around the palladium center, influenced by both the substrate and the ancillary ligand, plays a crucial role in promoting this bond-forming step.[4][5]
For a substrate like 2-Bromo-N,6-dimethylbenzamide, the steric hindrance from the ortho-methyl group and the N,6-dimethylamide moiety can impede both the initial oxidative addition and the final reductive elimination. Therefore, the selection of a bulky, electron-rich phosphine ligand is essential to promote these key steps and achieve a successful transformation.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The rationale for selecting bulky ligands for sterically demanding substrates.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Bromo-N,6-dimethylbenzamide with a generic primary or secondary amine. Optimization of catalyst loading, ligand-to-metal ratio, base, and temperature may be necessary for specific amine coupling partners.
Materials:
-
2-Bromo-N,6-dimethylbenzamide (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-5 mol%)
-
XPhos (if not using a precatalyst, 1.2-1.5 times the palladium loading)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-N,6-dimethylbenzamide, the amine, XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of precatalyst or ensure rigorous inert conditions if preparing the catalyst in situ.- Switch to a stronger base (e.g., LHMDS).- Increase the reaction temperature in increments of 10 °C. |
| Hydrodehalogenation (loss of bromine) | - Competitive side reaction, often promoted by certain ligands and primary amines. | - Screen different bulky ligands (e.g., RuPhos or BrettPhos).- Lower the reaction temperature if possible without significantly impacting the desired reaction rate. |
| Decomposition of starting material or product | - Base sensitivity- High reaction temperature | - Use a weaker base such as K₃PO₄ or Cs₂CO₃, which may require a higher catalyst loading and longer reaction time.- Attempt the reaction at a lower temperature. |
Conclusion
The Buchwald-Hartwig amination of the sterically hindered substrate, 2-Bromo-N,6-dimethylbenzamide, is a challenging yet achievable transformation. Success relies on a thorough understanding of the reaction mechanism and the careful selection of a highly active catalyst system, typically employing a bulky, electron-rich biarylphosphine ligand. The provided protocol serves as a robust starting point for the synthesis of a variety of N-aryl-N,6-dimethylbenzamide derivatives. Through systematic optimization and an appreciation for the nuances of this powerful cross-coupling reaction, researchers can effectively navigate the challenges posed by sterically encumbered substrates and unlock new avenues in medicinal and materials chemistry.
References
Sources
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- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Selection in Palladium-Catalyzed Cross-Coupling of 2-Bromo-N,N-dimethylbenzamide
Introduction: The Solvent as a Critical Reaction Parameter
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to predictably and efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, represent cornerstone methodologies for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The substrate, 2-Bromo-N,N-dimethylbenzamide, is a valuable building block, featuring a reactive aryl bromide handle ortho to a directing amide group, which can be pivotal in the synthesis of polysubstituted aromatic compounds.
However, the success of these powerful transformations is not solely dependent on the choice of catalyst, ligand, or base. The solvent, often regarded as a mere medium for the reaction, is an active and critical parameter that profoundly influences reaction kinetics, catalyst stability, product selectivity, and overall yield.[3] An injudicious choice of solvent can lead to failed reactions, catalyst deactivation, or the formation of undesirable byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in reactions involving 2-Bromo-N,N-dimethylbenzamide, grounded in mechanistic principles and supported by detailed experimental protocols.
Note on the Substrate: This guide focuses on the readily available and structurally analogous compound 2-Bromo-N,N-dimethylbenzamide (CAS 54616-47-6)[4]. The principles and protocols discussed are directly applicable to the similarly structured 2-Bromo-N,6-dimethylbenzamide, as the key reactive center (the C-Br bond) and the electronic nature of the substituted ring are highly comparable.
Physicochemical Profile: 2-Bromo-N,N-dimethylbenzamide
A thorough understanding of the substrate's properties is the first step in rational solvent selection. The key is to select a solvent or solvent system that can adequately dissolve not only the substrate but also the catalyst, base, and coupling partner at the desired reaction temperature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [5] |
| Molecular Weight | 228.09 g/mol | [5] |
| Physical Form | Colorless to yellow liquid or solid | [4] |
| Melting Point | ~85.9 °C | [6] |
| Boiling Point | 133-136 °C (at 1.0 Torr) | [7] |
| Solubility Profile | Sparingly soluble in water, but generally soluble in many common organic solvents such as toluene, THF, 1,4-dioxane, and DMF. | [8][9] |
The amide functionality imparts a degree of polarity to the molecule. Its solid nature at room temperature necessitates heating for many reactions, making the solvent's boiling point a crucial consideration.
The Role of the Solvent in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions proceed through a well-defined catalytic cycle. The solvent interacts with and stabilizes catalytic intermediates at nearly every stage, directly impacting the efficiency of the overall transformation.[1][3]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[10] The solvent's role is multifaceted:
-
Solubilization: The reaction is often multiphasic, involving an organic substrate, an aqueous inorganic base (like K₂CO₃ or K₃PO₄), and a palladium catalyst. The solvent must facilitate the interaction between these phases.
-
Transmetalation: This key step involves the transfer of the organic group from the boron atom to the palladium center. The base activates the boronic acid, and the solvent's polarity can influence the rate of this transfer.[11] Polar solvents can stabilize the charged intermediates involved.[12]
-
Catalyst Stability: The solvent can coordinate to the palladium center, preventing catalyst aggregation and deactivation, especially at the high temperatures often required for coupling with aryl bromides.[3]
Step-by-Step Procedure
-
Reaction Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add 2-Bromo-N,N-dimethylbenzamide (114 mg, 0.5 mmol, 1.0 equiv), phenylboronic acid (91 mg, 0.75 mmol, 1.5 equiv), and finely powdered potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 2.5 mL of the chosen degassed solvent via syringe.
-
Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS to determine the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the final product and determine the isolated yield.
Expected Outcomes & Rationale (Hypothetical Data)
| Solvent | Boiling Point (°C) | Polarity | Expected Yield (%) | Comments & Rationale |
| Toluene | 111 | Nonpolar | 75-85% | A standard, robust choice. Good for solubilizing organic components but may require vigorous stirring to interact with the solid base. |
| 1,4-Dioxane | 101 | Polar Aprotic | 85-95% | Often gives excellent results. Its ability to coordinate with palladium and solubilize intermediates is beneficial. |
| THF | 66 | Polar Aprotic | 60-70% | Lower boiling point may limit reaction rate, potentially requiring longer reaction times or a sealed vessel to reach higher temperatures. |
| DMF | 153 | Polar Aprotic | 50-65% | Highly polar, but can sometimes coordinate too strongly to the palladium center, potentially inhibiting catalysis. |
| Dioxane/H₂O (10:1) | ~100 | Biphasic | 90-98% | The presence of water can significantly accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. T[13][14]his is often the highest-yielding system. |
Protocol 2: Solvent Screening for Buchwald-Hartwig Amination
This protocol details a solvent screening procedure for the amination of 2-Bromo-N,N-dimethylbenzamide with morpholine, a common secondary amine.
Materials
-
2-Bromo-N,N-dimethylbenzamide
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Test Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)
-
Anhydrous & Degassed Solvents
-
Inert atmosphere glovebox or Schlenk line technique
Step-by-Step Procedure
-
Reaction Setup (in a glovebox): To a dry 4 mL vial with a stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), and RuPhos (4.7 mg, 0.01 mmol, 2 mol%).
-
Reagent Addition: Add 2-Bromo-N,N-dimethylbenzamide (114 mg, 0.5 mmol, 1.0 equiv) and Sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv).
-
Solvent and Nucleophile Addition: Add the chosen anhydrous, degassed solvent (2.5 mL), followed by morpholine (52 µL, 0.6 mmol, 1.2 equiv).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated aluminum block at 100 °C and stir for 4-12 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-9 as described in the Suzuki-Miyaura protocol.
Expected Outcomes & Rationale (Hypothetical Data)
| Solvent | Boiling Point (°C) | Polarity | Expected Yield (%) | Comments & Rationale |
| Toluene | 111 | Nonpolar | 90-98% | A very common and effective solvent for aminations. N[15]aOt-Bu has low solubility, so the reaction occurs on the surface of the solid base, making efficient stirring crucial. |
| 1,4-Dioxane | 101 | Polar Aprotic | 80-90% | Also a highly effective solvent. It offers better solubility for the base compared to toluene, which can sometimes lead to faster, cleaner reactions. |
| THF | 66 | Polar Aprotic | 65-75% | The lower boiling point is a significant limitation, often leading to incomplete conversion unless the reaction is performed in a sealed pressure vessel. |
Troubleshooting and Final Considerations
-
Low Conversion: If a reaction stalls, the issue could be poor solubility of the base. Consider switching to a more polar aprotic solvent (e.g., from Toluene to Dioxane) or using a more soluble base like LHMDS or KHMDS.
-
Hydrodehalogenation Side Product: The formation of N,N-dimethylbenzamide (loss of bromine) can indicate catalyst deactivation or issues with the base/solvent combination. E[15]nsuring a strictly inert atmosphere and using high-purity, dry solvents is critical to minimize this.
-
Solvent Purity: Impurities in solvents, such as water or peroxides (in aged THF/dioxane), can poison the palladium catalyst. A[13]lways use high-purity, anhydrous solvents, and degas them thoroughly with an inert gas stream or via freeze-pump-thaw cycles.
-
Green Chemistry: For larger-scale syntheses, consider replacing solvents like dioxane and DMF with more environmentally benign alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even protic solvents like t-amyl alcohol, though this may require re-optimization of the catalyst system.
By systematically evaluating the solvent based on the specific demands of the reaction, researchers can significantly enhance the efficiency, reliability, and success of synthesizing novel compounds from 2-Bromo-N,N-dimethylbenzamide.
References
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES HES-SO URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress URL: [Link]
-
Title: Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction Source: ACS Publications - Organic Process Research & Development URL: [Link]
-
Title: Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species Source: Scilit URL: [Link]
-
Title: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Source: ResearchGate URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing - Green Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
-
Title: 2-bromo-N,N-dimethylbenzamide Source: PubChem URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications - Organic Letters URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Center for Biotechnology Information URL: [Link]
-
Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: ACS Publications - Organic Letters URL: [Link]
-
Title: 2-bromo-N,N-dimethylbenzamide (54616-47-6) Source: Chemchart URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 Source: ResearchGate URL: [Link]
-
Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: IKA URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications - Chemical Reviews URL: [Link]
-
Title: Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]
-
Title: Suzuki cross-coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide Source: ChemSpider Synthetic Pages URL: [Link]
-
Title: Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6 Source: Science Alert URL: [Link]
-
Title: The hydrolysis of 2-bromo-2-methylpropane Source: RSC Education URL: [Link]
-
Title: Chemical Properties of Benzene, 2-bromo-1,4-dimethyl- (CAS 553-94-6) Source: Cheméo URL: [Link]
-
Title: The Reactions of N,N-Dimethylbenzamide Diethylmercaptole Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. Source: Amanote Research URL: [Link]
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 2-Bromo-N,N-dimethylbenzamide | 54616-47-6 [sigmaaldrich.com]
- 5. 2-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3264342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-bromo-N,N-dimethylbenzamide (54616-47-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 2-BROMO-N,N-DIMETHYLBENZAMIDE CAS#: 54616-47-6 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for Unreactive Aryl Bromides
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unreactive aryl bromides. Unreactivity, typically stemming from steric hindrance or adverse electronic properties, can halt synthetic progress. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Understanding the Challenge: Why Are Some Aryl Bromides "Unreactive"?
The critical, often rate-limiting, first step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the active Pd(0) catalyst.[1][2] The efficiency of this step is governed by two primary factors:
-
Electronic Effects: Electron-donating groups (e.g., -OR, -NR₂) on the aryl ring increase the electron density of the C-Br bond. This makes the bond stronger and less electrophilic, disfavoring its reaction with the nucleophilic Pd(0) center.
-
Steric Effects: Bulky substituents in the ortho positions of the aryl bromide physically obstruct the palladium catalyst from approaching and inserting into the C-Br bond.[3][4] This steric hindrance is a major cause of sluggish or failed reactions.[3]
This guide will address how to overcome these challenges through rational catalyst and condition selection.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction with an electron-rich or sterically hindered aryl bromide shows no conversion. What's the first thing I should change?
A1: Your primary focus should be the Ligand-Palladium system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates. The oxidative addition step has likely failed.[1][2]
Core Problem: The catalyst is not active enough to break the C-Br bond of your substrate. This requires a palladium center that is both highly electron-rich and sterically accessible in its active form.
Solution: Upgrade to a Modern Catalyst System.
-
Switch to Bulky, Electron-Rich Phosphine Ligands: These are the cornerstone of modern cross-coupling chemistry. They accelerate the key oxidative addition and reductive elimination steps.[5][6][7][8]
-
For Sterically Hindered Substrates: Use ligands with large steric profiles, such as XPhos , RuPhos , or AntPhos .[4][9][10] Their bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is essential for engaging a crowded reaction center.[4]
-
For Electron-Rich Substrates: Use highly electron-donating ligands like trialkylphosphines (e.g., P(t-Bu)₃ ) or specialized biaryl phosphines (SPhos , XPhos ).[7][8][11][12] These ligands increase the electron density on the palladium, enhancing its ability to perform oxidative addition on electron-rich rings.[6]
-
-
Use an Air-Stable Pre-catalyst: Instead of using Pd₂(dba)₃ or Pd(OAc)₂, which require in situ reduction and can vary in quality, use a well-defined pre-catalyst.[13] Pre-catalysts like XPhos Pd G2 or SPhos Pd G3 are air-stable solids that reproducibly generate the active L-Pd(0) catalyst in the reaction mixture, leading to more reliable results.[14][15]
Catalyst Selection Logic
Caption: Decision workflow for initial ligand selection.
Q2: I'm seeing significant formation of a dehalogenated byproduct (Ar-H instead of Ar-R). How can I prevent this?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced.[14] This is often caused by an inappropriate choice of base, solvent, or excessive temperature.
Core Problem: A competing reaction pathway is consuming your starting material. This can happen if the base acts as a hydride source or if β-hydride elimination occurs from a palladium-hydride intermediate.[4]
Solutions & Optimization Steps:
-
Change the Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are common culprits.[14]
-
Evaluate the Solvent: Protic solvents (alcohols) or residual water can be sources of protons.
-
Action: Use anhydrous aprotic solvents like dioxane , toluene , or THF .[14] Ensure all reagents and glassware are thoroughly dried.
-
-
Lower the Temperature: High temperatures can accelerate side reactions.[14]
-
Action: Determine the lowest temperature at which the desired reaction proceeds. If you are using a highly active catalyst system (e.g., XPhos Pd G2), you may be able to run the reaction at a much lower temperature (e.g., 40-80 °C) than with older systems.
-
Dehalogenation Troubleshooting Table
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Base | Strong alkoxides (NaOt-Bu) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker, non-nucleophilic bases are less likely to promote hydride transfer or other reduction pathways.[14] |
| Solvent | Protic (e.g., MeOH, EtOH) | Anhydrous Aprotic (Dioxane, Toluene) | Prevents the solvent from acting as a proton source for the reduction.[14] |
| Temperature | High (>100 °C) | Lowest effective temperature | Reduces the rate of competing decomposition and side reactions.[14] |
Q3: My Suzuki coupling with a hindered aryl bromide is slow and gives poor yields, even with a good ligand. What else can be optimized?
A3: Beyond the ligand, the choice of base and solvent system is critical, especially for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Core Problem: The transfer of the organic group from the boron reagent to the palladium center (transmetalation) is inefficient. This step is highly sensitive to the reaction conditions.
Solutions & Optimization Steps:
-
Base Selection is Crucial: The base activates the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation.
-
Action: For difficult couplings, an aqueous solution of a strong base like K₃PO₄ is often highly effective.[9] The presence of water can be beneficial, though a careful balance is needed to avoid boronic acid decomposition.
-
-
Solvent System: A single solvent may not be optimal.
-
Action: A mixture of an aprotic organic solvent and water (e.g., dioxane:water or toluene:water ) is frequently used.[17] This helps to dissolve both the organic-soluble aryl bromide and the inorganic-soluble base, facilitating the reaction.
-
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially at high temperatures.[16]
-
Action:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates .
-
Add the boronic acid portion-wise or last, after the reaction mixture has reached the target temperature, to minimize its exposure time to harsh conditions.
-
-
The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q4: How do I choose between monodentate (e.g., XPhos) and bidentate (e.g., DPEPhos, BINAP) ligands?
A4: For unreactive aryl bromides, bulky monodentate biaryl phosphine ligands (like the Buchwald-type ligands) are now generally the first choice.
-
Monodentate Ligands (e.g., XPhos, SPhos, P(t-Bu)₃): These ligands are generally more effective for challenging substrates. Their steric bulk promotes the formation of the 12-electron L-Pd(0) species, which is highly reactive in oxidative addition.[18] They provide a flexible coordination sphere that can adapt to sterically demanding substrates during both oxidative addition and reductive elimination.[5]
-
Bidentate Ligands (e.g., DPPF, BINAP): While historically important and still useful in many contexts, they can sometimes be less effective for extremely hindered substrates.[19] The rigid "bite angle" of a bidentate ligand can create a more coordinatively saturated and less reactive metal center, which may slow down the oxidative addition step. However, they can be beneficial in suppressing side reactions in certain cases.[19]
Q5: When should I consider a copper-free Sonogashira coupling for my unreactive aryl bromide?
A5: You should consider a copper-free Sonogashira coupling almost anytime you are using an aryl bromide, especially an electron-rich or complex one.[7]
-
The Problem with Copper: The traditional copper co-catalyst can promote the unwanted homocoupling of the terminal alkyne (Glaser coupling), leading to significant byproduct formation and reduced yields.[7] This is particularly problematic with sensitive or precious substrates.
-
The Copper-Free Solution: Modern catalyst systems, often employing bulky, electron-rich ligands like SPhos or P(t-Bu)₃ , are active enough to facilitate the Sonogashira coupling without copper.[7][8] These systems provide cleaner reactions and broader substrate scope, especially for aryl bromides which are less reactive than aryl iodides.[7][20]
Q6: Can an increase in steric hindrance ever be beneficial?
A6: Counterintuitively, yes. Recent research has shown that for extremely hindered substrates, severe steric clash between the ligand and the substrate can alter the reaction mechanism from the standard 2-electron oxidative addition to a 1-electron radical pathway.[3] This radical mechanism can be significantly faster, leading to a dramatic acceleration in the reaction rate.[3] This explains why catalysts with very bulky ligands (e.g., t-BuXantphos) can be exceptionally effective for ortho,ortho-di-substituted aryl bromides.[3] This is an advanced concept but highlights that steric hindrance is not always a simple impediment.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a robust starting point for coupling a di-ortho-substituted aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene) with an arylboronic acid.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane, followed by the degassed water.
-
Place the reaction vessel in a pre-heated oil bath or heating block set to 80 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Hartwig, J. F. (2008). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Accounts of Chemical Research, 41(11), 1534–1544.
- Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
- Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Powers, I. G., & Uyeda, C. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- ACS Publications. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics.
- PubMed. (2015). The mechanism, electronic and ligand effects for reductive elimination from arylPd(II)
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Neufeldt, S. R., & Sanford, M. S. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 137(23), 7484–7487.
- ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Hartwig, J. F. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Hartwig, J. F. (1999). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 121(14), 3224–3225.
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (n.d.).
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Hartwig, J. F. (2011). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 133(45), 18362–18374.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- John Wiley & Sons. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Semantic Scholar. (n.d.).
- Reddit. (2022). Troubleshooting a difficult Heck reaction.
- ResearchGate. (n.d.).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Buchwald, S. L., & Fors, B. P. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14108–14110.
- Wikipedia. (n.d.).
- National Institutes of Health. (2016).
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Cross-coupling reaction.
- ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
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Validation & Comparative
A Comparative Guide to HPLC Method Development for 2-Bromo-N,6-dimethylbenzamide
In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of novel chemical entities is paramount. 2-Bromo-N,6-dimethylbenzamide, as a substituted aromatic amide, presents a typical analytical challenge that necessitates a robust and reliable High-Performance Liquid Chromatography (HPLC) method for its quantification and purity assessment. This guide provides an in-depth, experience-driven approach to developing a suitable HPLC method, comparing potential chromatographic conditions, and explaining the scientific rationale behind the methodological choices.
Understanding the Analyte: 2-Bromo-N,6-dimethylbenzamide
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 2-Bromo-N,6-dimethylbenzamide is a moderately polar molecule due to the presence of the amide group and the bromine atom.[1] Its aromatic nature suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis. The compound is generally a solid at room temperature and is soluble in common organic solvents like acetonitrile and methanol.[2] Given these characteristics, reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most logical and effective chromatographic approach.[1]
Primary Recommended HPLC Method
Based on extensive experience with similar aromatic amides and brominated compounds, the following reversed-phase HPLC method is proposed as a robust starting point for the analysis of 2-Bromo-N,6-dimethylbenzamide.
Experimental Protocol: Primary Method
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector. | A standard system provides the necessary precision and flexibility for this analysis.[1] |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | C18 columns are a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of moderately polar compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of an acid modifier like formic acid helps to protonate any residual silanols on the silica backbone of the column, leading to improved peak shape.[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity. |
| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. | A gradient elution is ideal for initial method development to determine the optimal elution conditions and to ensure that any impurities with different polarities are eluted.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds like 2-Bromo-N,6-dimethylbenzamide typically exhibit strong absorbance around 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Expected Retention Time
While the exact retention time will depend on the specific HPLC system and column used, with the proposed gradient method, 2-Bromo-N,6-dimethylbenzamide is expected to elute in the mid-to-late part of the gradient, likely between 5 and 8 minutes. This is based on its moderate hydrophobicity.
Comparative Analysis of Alternative Methods
The choice of stationary phase and mobile phase composition can significantly impact the retention and selectivity of the separation. Below is a comparison of alternative approaches to the primary method.
Alternative Stationary Phases
| Stationary Phase | Principle of Separation | Expected Impact on Retention of 2-Bromo-N,6-dimethylbenzamide | Use Case |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte. | May provide enhanced retention and selectivity for aromatic compounds compared to a standard C18. | When isomers or closely related aromatic impurities need to be resolved. |
| Polar-Embedded (e.g., Amide) | Contains a polar functional group (e.g., amide) embedded in the alkyl chain, making it more compatible with highly aqueous mobile phases and offering different selectivity.[4][5][6] | Retention may be slightly less than on a C18 due to the polar group, but peak shape for polar analytes can be improved.[5] | For separating the target compound from more polar or more basic impurities. |
| Cyano (CN) | Can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is less retentive than C18. | Shorter retention time compared to C18. | For rapid screening or when analyzing a mixture with highly retained impurities. |
Alternative Mobile Phase Conditions
| Mobile Phase Parameter | Modification | Scientific Rationale and Expected Outcome |
| Organic Modifier | Methanol instead of Acetonitrile | Methanol is a more polar solvent and can offer different selectivity. It may lead to longer retention times and changes in elution order for complex mixtures. |
| pH of Aqueous Phase | Using a phosphate buffer at a specific pH (e.g., pH 3 or pH 7) | While 2-Bromo-N,6-dimethylbenzamide does not have a readily ionizable group, controlling the mobile phase pH is crucial for consistent retention and for controlling the ionization state of any acidic or basic impurities.[7] |
| Isocratic vs. Gradient Elution | An isocratic elution with a fixed percentage of organic modifier. | An isocratic method is simpler, faster, and more robust for routine analysis once the optimal mobile phase composition is determined from the initial gradient run.[1] |
Method Validation and Trustworthiness
Any developed HPLC method must be validated to ensure its reliability. Key validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
A systematic approach is key to successful HPLC method development.
Caption: HPLC Method Development Workflow
Conclusion
The development of a robust HPLC method for 2-Bromo-N,6-dimethylbenzamide is a systematic process that begins with understanding the analyte's properties. A reversed-phase method using a C18 column with an acetonitrile/water gradient serves as an excellent starting point. By methodically exploring alternative stationary phases and mobile phase conditions, the separation can be optimized for specific analytical needs, such as resolving critical impurities. The final method must be validated to ensure its accuracy, precision, and reliability for its intended purpose in a research or quality control environment.
References
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Retrieved from [Link]
-
PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
Chemchart. (n.d.). 2-bromo-N,N-dimethylbenzamide (54616-47-6). Retrieved from [Link]
-
PubMed. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Bromide. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-N,6-dimethylbenzamide | CAS#:1856138-98-1. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide. Retrieved from [Link]
-
PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]
-
Science Alert. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]
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- 3. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-N,6-dimethylbenzamide
This guide provides an in-depth technical comparison between 2-Bromo-N,6-dimethylbenzamide and 2-Chloro-N,6-dimethylbenzamide . It is designed for medicinal chemists and process engineers selecting intermediates for atropisomeric synthesis or cross-coupling workflows.
Executive Summary
The choice between the 2-Bromo and 2-Chloro analogs of N,6-dimethylbenzamide is not merely a matter of leaving group ability; it is a decision dictated by atropisomeric stability and catalytic threshold .
-
2-Bromo-N,6-dimethylbenzamide: The superior choice for early-stage discovery and complex cross-couplings. It offers a higher rotational energy barrier (greater atropisomeric stability) and undergoes facile oxidative addition and Lithium-Halogen (Li-Hal) exchange.
-
2-Chloro-N,6-dimethylbenzamide: The cost-effective alternative for process scale-up. It requires specialized "next-generation" ligands (e.g., Buchwald biaryls) for coupling and is generally unsuitable for low-temperature Li-Hal exchange due to sluggish kinetics.
Structural Dynamics & Atropisomerism
In 2,6-disubstituted benzamides, the amide bond is forced perpendicular to the aryl ring to minimize
The Halogen Size Factor
The primary differentiator is the Van der Waals radius of the halogen at the 2-position, which directly impacts the rotational energy barrier (
| Feature | 2-Chloro Analog | 2-Bromo Analog | Impact |
| VdW Radius | ~1.75 Å | ~1.85 Å | Br creates a tighter "steric lock." |
| Bond Length ( | ~1.74 Å | ~1.89 Å | Br extends further, increasing the effective sweep volume. |
| Rotational Barrier | Moderate (Class 1/2) | High (Class 2/3) | Br analog is more resistant to racemization at RT. |
Implication: If your target molecule requires maintaining axial chirality (e.g., for enantioselective synthesis), the 2-Bromo analog provides a significantly wider operational window before thermal racemization occurs.
Chemical Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The steric bulk of the 6-methyl group combined with the N-methyl amide creates a "protected" pocket around the 2-halogen.
-
2-Bromo: Undergoes oxidative addition with standard Pd(0) sources. While steric hindrance is present, the weaker
bond ( kcal/mol) allows reaction with standard phosphines (e.g., ) or moderate Buchwald ligands (SPhos). -
2-Chloro: The
bond ( kcal/mol) combined with ortho-steric hindrance makes oxidative addition the rate-limiting step. Standard catalysts often fail, resulting in recovered starting material. Success requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) to force the Pd center into the hindered C-Cl bond.
B. Lithium-Halogen Exchange
This is the most critical divergence point in reactivity.
-
2-Bromo: Exchanges rapidly with
-BuLi at -78°C. The reaction is cleaner because the exchange rate exceeds the rate of nucleophilic attack on the amide carbonyl. -
2-Chloro: Inert to
-BuLi at -78°C. Requiring higher temperatures or stronger reagents ( -BuLi) significantly increases the risk of side reactions, primarily nucleophilic attack on the amide (forming ketones) or ortho-lithiation at the wrong position (Directed Ortho Metalation - DoM).
Decision Matrix: Selection Guide
Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (2-Bromo Analog)
Use this protocol for sterically hindered partners where the 2-Chloro analog fails.
Reagents:
-
Substrate: 2-Bromo-N,6-dimethylbenzamide (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) + SPhos (10 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)
Methodology:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Catalyst Pre-formation: In a separate vial, stir
and SPhos in Toluene for 5 mins to generate the active Pd(0)-L species. -
Initiation: Add the catalyst solution and water to the main vessel.
-
Reaction: Heat to 100°C for 4-12 hours.
-
Validation: Monitor by HPLC. The Br analog should show >95% conversion. Note: If using the Cl analog, switch ligand to XPhos and increase temp to 110°C.
Protocol B: Selective Lithium-Halogen Exchange (2-Bromo Analog)
This protocol utilizes the rapid exchange kinetics of Bromine to avoid amide attack.
Reagents:
-
Substrate: 2-Bromo-N,6-dimethylbenzamide
-
Reagent:
-Butyllithium (1.1 equiv, 2.5M in hexanes) -
Electrophile: DMF,
, or Aldehyde -
Solvent: Anhydrous THF
Methodology:
-
Cryogenic Setup: Cool a solution of substrate in THF to -78°C (Internal temperature must be monitored).
-
Addition: Add
-BuLi dropwise over 20 minutes. Crucial: Maintain temp < -70°C. -
Aging: Stir for exactly 15 minutes at -78°C. (Prolonged stirring invites DoM or amide attack).
-
Quench: Add the electrophile rapidly. Allow to warm to RT.
-
Why it works: The Br-Li exchange is faster (
) than the addition to the carbonyl at -78°C. The Cl analog would fail here, leading to complex mixtures.
References
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange kinetics and amide stability).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Authoritative guide on ligand selection for hindered chlorides vs bromides).
-
LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. (Classification of rotational barriers).
-
Kondolff, I., et al. (2004).[2] Steric hindrance in Suzuki-Miyaura coupling: 2,6-disubstituted benzamides.[3] Tetrahedron, 60(17), 3813-3818. (Specific reactivity data on hindered amide couplings).
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-Bromo-N,6-dimethylbenzamide: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-N,6-dimethylbenzamide. Tailored for researchers, scientists, and drug development professionals, the following procedures are grounded in the hazard profiles of structurally analogous compounds to ensure a secure and efficient laboratory environment.
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-N,6-dimethylbenzamide, this guidance is based on the known hazards of closely related substituted benzamides. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] A thorough risk assessment should be conducted for your specific application before beginning work.
Core Principles of Protection: A Multi-Layered Approach
Safe handling of 2-Bromo-N,6-dimethylbenzamide necessitates a multi-layered strategy that combines engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). Engineering controls, such as chemical fume hoods, are the first and most critical line of defense in minimizing exposure.[4] Administrative controls, including designating specific handling areas and providing thorough training, further reduce risk. PPE serves as the final, essential barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Specifications
The proper selection and use of PPE are paramount when handling 2-Bromo-N,6-dimethylbenzamide. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Specification | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be necessary for splash hazards. | EN 166 (EU) or NIOSH (US) | To protect eyes from dust particles and potential splashes of solutions containing the compound.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. | EN 374 | To prevent skin contact. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Body Protection | A fully-buttoned laboratory coat or chemical-resistant apron. For larger quantities or situations with a higher risk of splashes, impervious clothing may be necessary. | To protect skin from accidental contamination.[2][4] | |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher particulate respirator is recommended. For larger quantities or in poorly ventilated areas, a respirator with appropriate chemical cartridges should be considered. | NIOSH (US) or EN 149 (EU) | To prevent inhalation of the compound, which may be harmful.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of 2-Bromo-N,6-dimethylbenzamide.
1. Pre-Handling Preparations:
-
Safety Data Sheet (SDS) Review: Before working with 2-Bromo-N,6-dimethylbenzamide, all personnel must read and understand the SDS of a structurally similar compound, such as 2-Bromo-N,N-dimethylbenzamide.
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[4]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes or tears and that eye protection is clean and fits properly.[4]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the required PPE in the following order:
-
Lab coat or apron.
-
Respiratory protection (if required).
-
Eye and face protection.
-
Gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
-
3. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.
-
Handle the solid with a spatula or other appropriate tool to avoid generating dust.
4. Solution Preparation:
-
When dissolving the solid, add the solvent to the vessel containing the 2-Bromo-N,6-dimethylbenzamide slowly to avoid splashing.
5. Post-Handling and Doffing PPE:
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the following order to prevent cross-contamination:
-
Gloves (turn inside out as they are removed).
-
Lab coat or apron (fold inward).
-
Eye and face protection.
-
Respiratory protection (if worn).
-
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
All waste materials contaminated with 2-Bromo-N,6-dimethylbenzamide should be treated as hazardous waste.
-
Solid Waste: Collect unused or waste solid in a clearly labeled, sealed container designated for chemical waste. Contaminated disposable items such as gloves, weighing boats, and paper towels should be placed in a separate, sealed plastic bag and then into the solid chemical waste container.
-
Liquid Waste: Solutions containing 2-Bromo-N,6-dimethylbenzamide should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Bromo-N,6-dimethylbenzamide.
Caption: PPE Selection Workflow for 2-Bromo-N,6-dimethylbenzamide
References
- Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylbenzamide.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-Bromo-4-fluoro-N-methylbenzamide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylbenzamide.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-2-methylpropane.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
